{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
Description
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2H-1,3-benzodioxole-5-carboxylate is a synthetic organic compound characterized by a 2H-1,3-benzodioxole core esterified with a carbamoyl methyl group linked to a 2,4-difluorophenylmethyl moiety. The benzodioxole scaffold is notable for its metabolic stability and electron-rich aromatic system, which may enhance binding affinity in biological targets . The 2,4-difluorophenyl group contributes to lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to improve pharmacokinetic profiles.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO5/c18-12-3-1-11(13(19)6-12)7-20-16(21)8-23-17(22)10-2-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPXIZWYQDQTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the difluorophenyl group. These intermediates are then coupled through a series of reactions, including carbamoylation and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the application, but often include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural Features :
Comparison :
| Parameter | Target Compound | Risperidone Impurities (A/B) |
|---|---|---|
| Core Structure | Benzodioxole carboxylate | Piperidine-pyrimidinone fused ring |
| Fluorine Substitution | 2,4-Difluorophenyl | 2,4-Difluorophenyl (same position) |
| Functional Groups | Carbamoyl methyl ester | Hydroxyimino methyl, piperidine, pyrimidinone |
| Therapeutic Context | Hypothesized CNS/anti-inflammatory | Antipsychotic (Risperidone-related) |
The shared 2,4-difluorophenyl group suggests both compounds may exhibit enhanced metabolic stability. However, the benzodioxole core in the target compound contrasts with the piperidine-pyrimidinone system in Risperidone impurities, which are critical for dopamine/serotonin receptor interactions in antipsychotics. The carbamoyl ester in the target compound may confer different solubility and bioavailability profiles compared to the polar hydroxyimino group in the impurities .
Wyeth’s Benzofuran Carboxamide Derivative
Structural Features: 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide .
Comparison :
| Parameter | Target Compound | Wyeth Benzofuran Carboxamide |
|---|---|---|
| Core Structure | Benzodioxole carboxylate | Benzofuran carboxamide |
| Fluorine Substitution | 2,4-Difluorophenyl (di-ortho/meta) | 4-Fluorophenyl (para) |
| Functional Groups | Carbamoyl methyl ester | Methylsulfonyl, hydroxyethyl, cyclopropyl |
| Solubility Modifiers | Ester group (moderate polarity) | Hydroxyethyl and sulfonamide (high polarity) |
The benzofuran carboxamide’s para-fluorophenyl group and polar sulfonamide moiety enhance aqueous solubility, as evidenced by its formulation with surfactants in Wyeth’s patent . In contrast, the target compound’s 2,4-difluorophenyl group and ester linkage may prioritize membrane permeability over solubility.
Research Findings and Implications
- Metabolic Stability : Fluorination at the 2,4-positions in both the target compound and Risperidone impurities likely reduces cytochrome P450-mediated metabolism, extending half-life .
- Therapeutic Potential: The benzodioxole core’s rigidity may favor CNS penetration, whereas Wyeth’s benzofuran derivative’s polar groups align with peripheral target engagement .
- Synthetic Challenges : The carbamoyl ester in the target compound may require specialized coupling reagents to avoid hydrolysis, a concern less prevalent in the stable sulfonamide group of Wyeth’s compound .
Biological Activity
The compound {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 2H-1,3-benzodioxole-5-carboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is , and it features a unique arrangement of difluorophenyl and benzodioxole groups. The presence of fluorine atoms is significant as they can influence the compound's biological interactions.
Physical Properties
- Molecular Weight : 341.26 g/mol
- CAS Number : 1794917-31-9
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzymatic activity by binding to active or allosteric sites, thereby modulating cellular pathways involved in inflammation and cancer progression.
Pharmacological Potential
Research indicates that compounds with similar structures have shown promising pharmacological properties, including:
- Anti-inflammatory effects : By modulating inflammatory pathways.
- Anticancer activity : Potential to inhibit tumor growth through various mechanisms.
Case Studies and Experimental Data
Recent studies have explored the biological implications of this compound:
-
In vitro Studies :
- The compound has been tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties.
- Anti-inflammatory assays demonstrated significant reductions in pro-inflammatory cytokines in treated cells compared to controls.
-
Mechanistic Studies :
- Enzyme assays revealed that the compound effectively inhibits specific kinases involved in cancer signaling pathways.
- Binding affinity studies using surface plasmon resonance (SPR) showed high affinity for certain receptor targets, indicating potential for therapeutic applications.
Table of Biological Activities
Q & A
Q. What experimental and computational tools elucidate reaction mechanisms in synthesis?
- Integrated Approach :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps (e.g., acyl transfer vs. nucleophilic attack) .
- DFT Transition State Analysis : Map energy barriers for carbamate formation (e.g., tetrahedral intermediate stabilization via hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
